molecular formula C11H14N2O3 B11813206 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid

Katalognummer: B11813206
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: XPJNLLOTUKQFHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid is a heterocyclic compound that combines a pyrrole ring and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid typically involves the condensation of a pyrrole derivative with a piperidine derivative. One common method involves the reaction of 1H-pyrrole-2-carboxylic acid with piperidine-4-carboxylic acid under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrole or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

    1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylate: An ester derivative with different physicochemical properties.

Uniqueness: 1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid is unique due to its specific combination of a pyrrole and piperidine ring, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

1-(1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-10(9-2-1-5-12-9)13-6-3-8(4-7-13)11(15)16/h1-2,5,8,12H,3-4,6-7H2,(H,15,16)

InChI-Schlüssel

XPJNLLOTUKQFHB-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.